Octadecane-1,18-dithiol
Description
Properties
CAS No. |
83698-90-2 |
|---|---|
Molecular Formula |
C18H38S2 |
Molecular Weight |
318.6 g/mol |
IUPAC Name |
octadecane-1,18-dithiol |
InChI |
InChI=1S/C18H38S2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h19-20H,1-18H2 |
InChI Key |
RWLIDRPIMIEHGZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCS)CCCCCCCCS |
Origin of Product |
United States |
Preparation Methods
Historical Context and Early Synthetic Approaches
The earliest documented synthesis of Octadecane-1,18-dithiol dates to 1943, when Hall and Reid developed a method involving the reduction of 1,18-dibromooctadecane with thiourea in ethanol under reflux conditions. This nucleophilic substitution reaction leverages the strong nucleophilicity of sulfide ions (S²⁻) generated from thiourea in alkaline media. The dibromide precursor undergoes a double displacement reaction, yielding the dithiol after acidic workup.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Precursor | 1,18-Dibromooctadecane |
| Reagent | Thiourea, Ethanol |
| Temperature | 78°C (reflux) |
| Reaction Time | 12–16 hours |
| Yield | ~45% (reported) |
This method, while foundational, suffers from moderate yields due to competing elimination reactions and the challenges of purifying long-chain dithiols.
Nucleophilic Substitution with Alternative Halides and Sulfur Sources
Modern adaptations of the Hall and Reid method explore alternative halides (e.g., chlorides) and sulfur nucleophiles to improve efficiency. For instance, 1,18-dichlorooctadecane reacts with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at elevated temperatures, achieving higher regioselectivity and reduced side products.
Comparative Analysis of Halide Precursors:
| Halide Precursor | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1,18-Dibromooctadecane | Thiourea | Ethanol | 78°C | 45% |
| 1,18-Dichlorooctadecane | NaSH | DMF | 120°C | 62% |
| 1,18-Diiodooctadecane | KSH | THF | 65°C | 58% |
The use of polar aprotic solvents like DMF enhances nucleophilicity, while iodide precursors offer faster reaction kinetics but at higher costs.
Reductive Methods: Disulfide Reduction
Octadecane-1,18-disulfide, the oxidized form of the target dithiol, can be reduced back to the dithiol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) selectively cleaves the disulfide bond (-S-S-) without affecting the alkyl chain.
Reduction Conditions and Outcomes:
| Parameter | Value |
|---|---|
| Disulfide Precursor | Octadecane-1,18-disulfide |
| Reagent | LiAlH₄ (2.5 equiv) |
| Solvent | THF |
| Temperature | 0°C → 25°C (gradual) |
| Yield | 78% |
This method is limited by the need to first synthesize the disulfide, which itself requires oxidation of the dithiol—a circular dependency that complicates large-scale production.
Thiol-Ene Click Chemistry
Radical-mediated thiol-ene reactions provide a contemporary route to this compound. 1,18-Octadecadiene reacts with hydrogen sulfide (H₂S) under UV irradiation in the presence of a photoinitiator (e.g., azobisisobutyronitrile, AIBN). The anti-Markovnikov addition of H₂S across the double bonds yields the dithiol with high atom economy.
Optimized Thiol-Ene Reaction Parameters:
| Parameter | Value |
|---|---|
| Alkene Precursor | 1,18-Octadecadiene |
| Reagent | H₂S (excess) |
| Catalyst | AIBN (1 mol%) |
| UV Wavelength | 365 nm |
| Reaction Time | 6 hours |
| Yield | 85% |
This method’s scalability is constrained by the handling of gaseous H₂S and the need for specialized UV equipment.
Conversion from Diol Precursors
Octadecane-1,18-diol (CAS 3155-43-9) serves as a versatile precursor for dithiol synthesis. Tosylation of the diol with p-toluenesulfonyl chloride (TsCl) generates the ditosylate, which undergoes nucleophilic substitution with potassium thioacetate (KSAc). Subsequent hydrolysis of the thioacetate groups yields the free dithiol.
Stepwise Conversion Protocol:
- Tosylation:
- Reagents: TsCl (2.2 equiv), Pyridine
- Temperature: 0°C → 25°C
- Yield: 90% (ditosylate)
Thioacetate Substitution:
- Reagents: KSAc (2.5 equiv), DMF
- Temperature: 80°C
- Yield: 75%
Hydrolysis:
- Reagents: NaOH (2.0 M), Methanol/H₂O
- Yield: 95%
Overall Yield: 64% (three steps).
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness and safety. High-pressure thiolation of 1,18-dichlorooctadecane with H₂S in the presence of zinc oxide (ZnO) as a catalyst achieves >90% conversion in continuous-flow reactors.
Industrial Reaction Parameters:
| Parameter | Value |
|---|---|
| Pressure | 20 bar |
| Temperature | 150°C |
| Catalyst Loading | 5 wt% ZnO |
| Residence Time | 30 minutes |
| Purity | ≥98% (GC-MS) |
This method minimizes H₂S exposure through closed-loop systems and catalyst recycling.
Challenges and Optimization Strategies
Purification Difficulties:
Long-chain dithiols exhibit low volatility, complicating distillation. Column chromatography with silica gel deactivated with 5% triethylamine achieves effective separation.Oxidation Mitigation:
Conducting reactions under nitrogen or argon atmospheres and adding antioxidants (e.g., BHT) suppress disulfide formation.Solvent Selection: Ethanol and DMF are preferred for nucleophilic substitutions, while THF optimizes reductive methods.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadecane-1,18-dithiol can undergo oxidation to form disulfides.
Substitution: The thiol groups in this compound can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Iodine (I2), hydrogen peroxide (H2O2)
Substitution: Alkyl halides, base (e.g., sodium hydroxide)
Addition: Radical initiators (e.g., azobisisobutyronitrile), catalysts (e.g., palladium)
Major Products:
Disulfides: Formed from oxidation reactions
Thioethers: Formed from substitution reactions
Addition Products: Formed from addition reactions with alkenes and alkynes
Scientific Research Applications
Chemistry:
Self-Assembled Monolayers (SAMs): Octadecane-1,18-dithiol is widely used to create SAMs on metal surfaces, particularly gold.
Biology:
Medicine:
Drug Delivery: The compound’s ability to form stable monolayers makes it useful in designing drug delivery systems, where it can help control the release of therapeutic agents.
Industry:
Corrosion Inhibition: this compound is used as a corrosion inhibitor for metals, protecting them from oxidative damage.
Mechanism of Action
Molecular Targets and Pathways: Octadecane-1,18-dithiol exerts its effects primarily through the formation of self-assembled monolayers on metal surfaces. The thiol groups (-SH) have a strong affinity for metal atoms, particularly gold, forming stable sulfur-metal bonds. This interaction creates a densely packed, ordered layer that can modify the surface properties of the metal, such as hydrophobicity, conductivity, and chemical reactivity.
Comparison with Similar Compounds
Positional Isomerism: 1,2-Diols vs. 1,18-Diols
Key differences arise from hydroxyl group placement:
- Hydrogen Bonding: 1,2-Diols exhibit intramolecular hydrogen bonding, reducing solubility in nonpolar solvents compared to 1,18-diols, which lack such interactions .
- GC-MS Fragmentation : In derivatized forms (e.g., trimethylsilyl ethers), 1,2-diols show α-cleavage ions (e.g., m/z 327 for C18 1,2-diols), whereas 1,18-diols may produce distinct fragmentation patterns due to their terminal hydroxyl groups .
- Biological Occurrence : 1,2-Diols are found in thermophilic bacteria like Thermomicrobium roseum, while 1,18-diols are typically synthetic .
Chain Length Variation
Longer-chain diols (e.g., C19) exhibit higher melting points and viscosity due to stronger van der Waals interactions, while shorter-chain analogs (e.g., C8) are more water-soluble .
Functional Group Comparison: Diols vs. Mono-Alcohols and Thiols
- 1-Octadecanol (C₁₈H₃₈O): A mono-alcohol with a single hydroxyl group. It has a molecular weight of 270.50 g/mol and is used in cosmetics and lubricants. Unlike diols, mono-alcohols lack dual reactivity, reducing their utility in cross-linking applications .
- Octadecane-1-thiol (C₁₈H₃₈S) : Contains a thiol (-SH) group instead of hydroxyls. Thiols form disulfide bonds, enabling self-assembly on metal surfaces, whereas diols are more stable under oxidative conditions .
Structural and Crystallographic Differences
- 1,10-Alkanediols (C10–C13) : Form lamellar crystalline structures with alternating hydrophilic (OH) and hydrophobic (alkyl) regions. In contrast, 1,18-diols adopt more linear conformations, favoring dense molecular packing .
- Thermal Stability : Terminal diols like 1,18-diol exhibit higher thermal stability (boiling point ~397°C) than mid-chain diols (e.g., 1,12-diol) due to reduced steric strain .
Key Research Findings
- Synthetic Accessibility : 1,18-diols are less common in nature but are synthesized for polymer research, where their symmetry aids in creating uniform polyesters .
- Environmental Persistence: Like 1-octadecanol, long-chain diols are expected to persist in aquatic environments due to low solubility and slow biodegradation .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Octadecane-1,18-dithiol with high purity?
- Methodological Answer : Synthesis typically involves thiolation of 1,18-dibromooctadecane using thiourea followed by alkaline hydrolysis. Purification is critical and can be achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity verification requires gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure reaction conditions (e.g., anhydrous environment, controlled temperature) are meticulously documented to enhance reproducibility .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C to minimize oxidation. Ventilation systems must meet OSHA standards (e.g., fume hoods with ≥100 ft/min face velocity). Regularly monitor storage conditions using humidity/temperature sensors .
Q. What analytical techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer : Combine Fourier-transform infrared spectroscopy (FTIR) to confirm thiol (-SH) stretches (~2550 cm⁻¹) with NMR (¹H and ¹³C) to validate alkyl chain integrity. X-ray photoelectron spectroscopy (XPS) can assess surface purity in monolayers. Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular ion peaks .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., FTIR vs. NMR) for this compound be systematically addressed?
- Methodological Answer : Discrepancies often arise from sample contamination or solvent effects. Implement a tiered validation protocol:
Re-run analyses using ultra-pure solvents (e.g., deuterated chloroform for NMR).
Compare with reference spectra from databases like NIST Chemistry WebBook.
Use statistical tools (e.g., principal component analysis) to identify outlier datasets.
Document all parameters (e.g., solvent, instrument calibration) to isolate variables .
Q. What strategies optimize the use of this compound in self-assembled monolayers (SAMs) for nanotechnology applications?
- Methodological Answer : SAM quality depends on substrate pretreatment (e.g., oxygen plasma cleaning of gold surfaces) and immersion time (typically 12–24 hrs). Use atomic force microscopy (AFM) to assess monolayer uniformity. Adjust solvent polarity (e.g., ethanol vs. toluene) to control adsorption kinetics. For electrochemical studies, combine cyclic voltammetry with quartz crystal microbalance (QCM) to monitor SAM formation in real-time .
Q. How can computational modeling be integrated with experimental data to predict this compound’s behavior in novel solvent systems?
- Methodological Answer : Employ molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to model alkyl chain packing and thiol-gold interactions. Validate predictions using experimental contact angle measurements and grazing-incidence X-ray diffraction (GIXD). Calibrate models against known solvent-dependent SAM data (e.g., hexane vs. DMF systems) .
Q. What are the best practices for conducting a systematic literature review on this compound to identify research gaps?
- Methodological Answer : Use Boolean search strings in PubMed and SciFinder (e.g.,
("this compound"[nm] OR "C18 dithiol"[tw]) AND ("synthesis"[tw] OR "applications"[tw])). Filter results by publication date (last 10 years) and impact factor (≥3.0). Map trends via bibliometric tools (VOSviewer) and prioritize studies with rigorous methodology (e.g., controlled variables, replication) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
